molecular formula C12H17NO B1274218 4-Amino-1-phenylcyclohexan-1-ol CAS No. 51171-78-9

4-Amino-1-phenylcyclohexan-1-ol

Cat. No. B1274218
CAS RN: 51171-78-9
M. Wt: 191.27 g/mol
InChI Key: IUECPDWEFSCXJG-UHFFFAOYSA-N
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Description

4-Amino-1-phenylcyclohexan-1-ol, also known as APH, is a chemical compound that has gained attention in the scientific community due to its potential use in research. It is a cyclohexane derivative with a molecular formula of C12H17NO. It is a white crystalline solid and has a molecular weight of 191.27 .


Molecular Structure Analysis

The InChI code for 4-Amino-1-phenylcyclohexan-1-ol is 1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Amino-1-phenylcyclohexan-1-ol is a white crystalline solid. It has a molecular weight of 191.27 . It is stored at room temperature .

Scientific Research Applications

Enantioselective Catalysis

  • Chiral Ligand for Diethylzinc Additions : A study by Asami et al. (2015) demonstrates the use of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to aldehydes. This process yields various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).

Medicinal Chemistry

  • Analgesics Derived from Amino Alcohols : Lednicer et al. (1981) studied the potency of analgesics derived from 4-(dimethylamino)-4-arylcyclohexan-1-one by modifying the carbonyl function. The resulting amino alcohols exhibited increased potency when the trans isomers were used (Lednicer, Vonvoigtlander, & Emmert, 1981).

Synthesis of Bioactive Compounds

  • β-Aminocarboxylic Acids Synthesis : Kiss and Fülöp (2014) discuss the synthesis of carbocyclic β-amino acids, which are important precursors for pharmacologically relevant β-lactams and other bioactive compounds. Such compounds exhibit notable antifungal, antibacterial, and analgesic activities (Kiss & Fülöp, 2014).

Inhibitory Activity

  • Trypsin Inhibitor Design : Nakamura et al. (1995) reported on the design of a noncovalent serine protease inhibitor, which highlighted the role of the aminomethylcyclohexane moiety in inhibiting trypsin activity. This study contributes to understanding the interaction between inhibitors and amino acid residues in trypsin (Nakamura et al., 1995).

Dermatological Applications

  • Tranexamic Acid in Wrinkle Amelioration : Hiramoto et al. (2016) investigated the effects of tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) in reducing wrinkle formation caused by skin dryness. The study found that tranexamic acid improved symptoms associated with skin dryness and wrinkling (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).

Safety And Hazards

The safety information for 4-Amino-1-phenylcyclohexan-1-ol indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-1-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUECPDWEFSCXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965444
Record name 4-Amino-1-phenylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-phenylcyclohexan-1-ol

CAS RN

51171-78-9, 51171-79-0, 1461708-75-7
Record name Cyclohexanol, 4-amino-1-phenyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4-amino-1-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-1-phenylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-phenylcyclohexan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Fiorati, P Berglund, MS Humble… - Advanced Synthesis & …, 2020 - Wiley Online Library
The challenging bioamination of hydrophobic substrates has been attained through the employment of a disperse system consisting of a combination of a low polarity solvent (e. g. …
Number of citations: 7 onlinelibrary.wiley.com
A Fiorati, P Berglund, D Tessaro - 2019 - chemrxiv.org
The challenging bioamination of hydrophobic substrates has been attained through the employment of a disperse system consisting in a combination of a low polarity solvent (eg …
Number of citations: 3 chemrxiv.org

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